Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(4-isopropylphenyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(4-isopropylphenyl)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of an isopropyl group.
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate: Contains an amino group instead of a hydroxyl group
Uniqueness
Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate is unique due to the presence of both a hydroxyl group and an isopropyl group, which can influence its reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H20O3 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10,13,15H,4,9H2,1-3H3 |
InChI Key |
VDKQYKIGZWXMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)O |
Origin of Product |
United States |
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